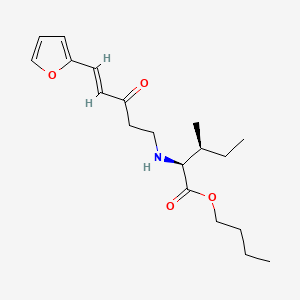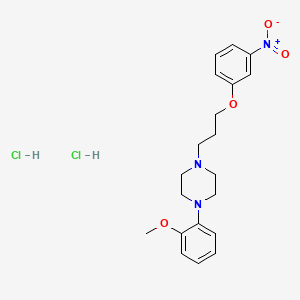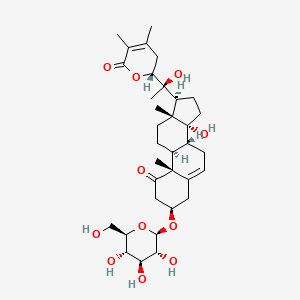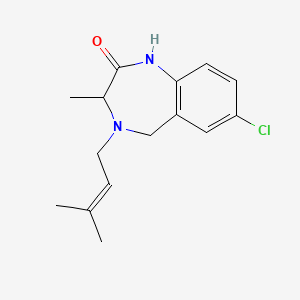
1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピロール, 2-(4-クロロフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)- は、ピロールファミリーに属する複雑な有機化合物です。ピロールは、窒素原子を 1 つ持つ五員環の複素環式芳香族化合物です。この特定の化合物は、ピロール環にクロロフェニル基、フェニル基、およびテトラヒドロナフタレニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件: 1H-ピロール, 2-(4-クロロフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)- の合成は、いくつかの合成経路によって達成できます。一般的な方法の 1 つは、酸触媒の存在下、4-クロロベンズアルデヒド、フェニルヒドラジン、および 5,6,7,8-テトラヒドロ-2-ナフタレニルアミンを縮合させる方法です。反応は通常、エタノールまたは酢酸などの適切な溶媒中で還流条件下で行われます。生成された中間体はその後環化して、目的のピロール化合物を形成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターと最適化された反応条件を使用すると、製品の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、化合物を純粋な形で得ることができます。
化学反応の分析
反応の種類: 1H-ピロール, 2-(4-クロロフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)- は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、対応するピロール誘導体に変換できます。
還元: 還元反応は、パラジウム触媒の存在下、水素ガスを使用して、クロロフェニル基を還元することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム。
置換: ハロゲン、ニトロ基、およびアルキル基などの求電子試薬。
生成される主な生成物:
- 酸化されたピロール誘導体。
- 還元されたクロロフェニル誘導体。
- さまざまな官能基を持つ置換ピロール化合物。
科学研究への応用
1H-ピロール, 2-(4-クロロフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)- は、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、生物活性化合物としての可能性について調査されています。
医学: 特に特定の生物学的経路を標的にした薬物開発での使用の可能性が探求されています。
産業: ポリマーや電子デバイスなど、先端材料の開発に使用されています。
科学的研究の応用
1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
作用機序
1H-ピロール, 2-(4-クロロフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)- の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、がん細胞の増殖に関与する特定の酵素の活性を阻害し、細胞死につながる可能性があります。正確な経路と分子標的は、特定の用途と使用状況によって異なります。
類似の化合物:
- 1H-ピロール, 2-フェニル-1-(4-クロロフェニル)-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)-
- 1H-ピロール, 2-(4-ブロモフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)-
- 1H-ピロール, 2-(4-メチルフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)-
独自性: 1H-ピロール, 2-(4-クロロフェニル)-1-フェニル-5-(5,6,7,8-テトラヒドロ-2-ナフタレニル)- は、クロロフェニル基の存在により、独特の化学的および生物学的特性を有しています。クロロフェニル基とテトラヒドロナフタレニル基の組み合わせにより、生物活性化合物としての可能性と合成における汎用性が向上しています。
類似化合物との比較
- 1H-Pyrrole, 2-phenyl-1-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- 1H-Pyrrole, 2-(4-bromophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- 1H-Pyrrole, 2-(4-methylphenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
Uniqueness: 1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group with the tetrahydronaphthalenyl group enhances its potential as a bioactive compound and its versatility in synthetic applications.
特性
CAS番号 |
91307-02-7 |
|---|---|
分子式 |
C26H22ClN |
分子量 |
383.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrole |
InChI |
InChI=1S/C26H22ClN/c27-23-14-12-20(13-15-23)25-16-17-26(28(25)24-8-2-1-3-9-24)22-11-10-19-6-4-5-7-21(19)18-22/h1-3,8-18H,4-7H2 |
InChIキー |
KPRAOQBOHMIADF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



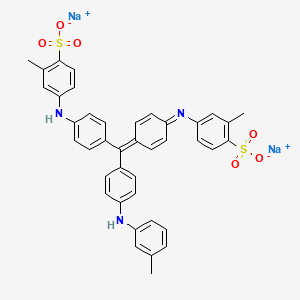
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)



